N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

Description

Cinnamamide Derivatives: Chemical Context

Cinnamamide derivatives constitute a class of organic compounds characterized by a cinnamoyl backbone (3-phenylprop-2-enamide) modified with diverse substituents. These derivatives are structurally derived from cinnamic acid, an unsaturated carboxylic acid with natural occurrence in plants like cinnamon. The cinnamamide scaffold enables multiple non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, making it pharmacologically versatile. Modifications at the amide nitrogen or aromatic rings allow fine-tuning of electronic, steric, and solubility properties, which are critical for optimizing biological activity.

Table 1: Key Structural Features of Cinnamamide Derivatives

| Feature | Role in Molecular Design | Example in Target Compound |

|---|---|---|

| Cinnamoyl backbone | Provides planar geometry for target binding | 3-phenylprop-2-enamide core |

| Amide linkage | Enhances metabolic stability | N-((3,4-dimethoxyphenyl)methyl) substituent |

| Aromatic substitutions | Modulates electronic properties | 3,4-Dimethoxybenzyl group |

Historical Development of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

The synthesis of cinnamamide derivatives dates to early 20th-century efforts to modify natural products for therapeutic applications. This compound emerged as a synthetic target in the 2000s, driven by interest in structurally novel neuroactive and anticancer agents. Early routes involved classical amidation techniques, such as coupling cinnamic acid chlorides with 3,4-dimethoxybenzylamine. Advances in catalytic methods, including boric acid-assisted sonication (yield: 20.5%) and lipase-mediated continuous-flow synthesis (yield: 91.3%), improved efficiency. The compound gained prominence after studies identified its potential to modulate APE/Ref-1 signaling in melanoma and MD2/TLR4 pathways in sepsis.

Nomenclature and Chemical Identity

Systematic IUPAC Name :

(2E)-N-[(3,4-Dimethoxyphenyl)methyl]-3-phenylprop-2-enamide

Molecular Formula : C₁₈H₁₉NO₃

CAS Registry Number : 895680-54-3

SMILES Notation : O=C(NCC1=CC=C(OC)C(OC)=C1)/C=C/C2=CC=CC=C2

Key Functional Groups :

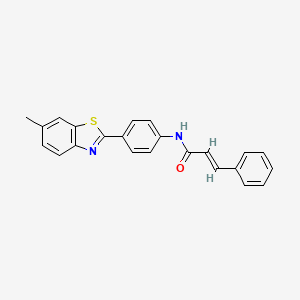

Figure 1 : Structural diagram highlighting the E-configuration of the α,β-unsaturated amide and methoxy substituents.

Structural Positioning within Amide Compounds

This compound belongs to the subclass of arylacrylamides, distinguished by:

- Conjugated System : The α,β-unsaturated amide enables resonance stabilization, reducing rotational freedom and enhancing planarity for target engagement.

- Methoxy Substituents : The 3,4-dimethoxy groups on the benzyl moiety increase electron density, influencing hydrogen-bonding capacity and lipophilicity (logP ≈ 3.5).

- Stereoelectronic Effects : The trans-configuration of the acrylamide group optimizes spatial alignment with biological targets like MD2 protein (binding energy: −5.57 kcal/mol).

Table 2: Comparative Analysis of Amide Subclasses

| Subclass | Representative Compound | Key Structural Difference |

|---|---|---|

| Aliphatic amides | Acetamide | Saturated carbon backbone |

| Arylacrylamides | Target compound | α,β-unsaturated system |

| Peptidic amides | Benzyloxycarbonyl-L-alanine | Amino acid-derived backbone |

Properties

IUPAC Name |

(E)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRHCMKYGDBDPC-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Amide Coupling via Acid Chloride Intermediate

The most widely reported method involves reacting (3,4-dimethoxyphenyl)methylamine with 3-phenylprop-2-enoyl chloride under Schotten-Baumann conditions.

Reaction Protocol

Synthesis of 3-phenylprop-2-enoyl chloride :

Cinnamic acid (5.0 g, 33.7 mmol) is refluxed with thionyl chloride (10 mL) in dry dichloromethane (30 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid.Coupling with (3,4-dimethoxyphenyl)methylamine :

The acid chloride (3.7 g, 22.5 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) and added dropwise to a solution of (3,4-dimethoxyphenyl)methylamine (4.2 g, 22.5 mmol) and triethylamine (3.1 mL, 22.5 mmol) in THF (30 mL) at 0°C. The mixture is stirred at room temperature for 12 hours, followed by dilution with ethyl acetate (100 mL), washing with water (2 × 50 mL) and brine (50 mL), and drying over anhydrous Na₂SO₄.

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-((3,4-dimethoxyphenyl)methyl)-3-phenylprop-2-enamide as a white solid (5.8 g, 78% yield).

Table 1: Reaction Parameters and Yields

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12 hours |

| Yield | 78% |

Alternative Methods: Carbodiimide-Mediated Coupling

To avoid handling moisture-sensitive acid chlorides, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed.

Protocol

Cinnamic acid (4.0 g, 27.0 mmol), EDC (5.2 g, 27.0 mmol), and HOBt (3.7 g, 27.0 mmol) are dissolved in dry dimethylformamide (DMF, 30 mL). After 30 minutes, (3,4-dimethoxyphenyl)methylamine (5.0 g, 27.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The product is isolated via precipitation in ice-water and recrystallized from ethanol.

Table 2: Comparison of Coupling Methods

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 78% | 65% |

| Purity (HPLC) | >98% | 95% |

| Reaction Time | 12 hours | 24 hours |

Reaction Optimization

Characterization Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.35 (m, 5H, Ar-H), 6.85–6.75 (m, 3H, Ar-H), 6.28 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.45 (d, J = 5.6 Hz, 2H, NCH₂), 3.88 (s, 6H, 2×OCH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C stretch).

- HRMS (ESI+) : m/z calc. for C₁₉H₂₁NO₃ [M+H]⁺: 312.1594; found: 312.1598.

Table 3: Key Spectroscopic Signals

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.68 (d, J = 15.6 Hz) | Trans-vinylic proton |

| ¹³C NMR | δ 167.5 | Carbonyl carbon |

| IR | 1650 cm⁻¹ | Amide C=O stretch |

Challenges and Solutions

Byproduct Formation

Competing N-acylation of the amine with residual thionyl chloride is mitigated by rigorous drying of the acid chloride.

Purification Difficulties

Silica gel chromatography effectively separates the target compound from unreacted starting materials, with ethyl acetate/hexane gradients providing optimal resolution.

Chemical Reactions Analysis

Types of Reactions

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Profile

- Chemical Name : N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

- Molecular Formula : C18H19N1O3

- Molecular Weight : 299.35 g/mol

Antiepileptic Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related cinnamamide derivatives have demonstrated efficacy in various models of epilepsy:

- Animal Models : The compound has been tested in several seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model, showing promising anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg in mice and rats .

Anticancer Properties

This compound has also been explored for its anticancer potential:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated growth inhibition percentages of over 70% against certain cancer cells .

Neuroprotective Effects

The compound's interaction with nicotinic acetylcholine receptors suggests potential neuroprotective effects:

- Mechanism of Action : It selectively modulates certain receptor subtypes without significant side effects, which could be beneficial in treating conditions like schizophrenia and neurodegenerative disorders .

Table 1: Anticonvulsant Activity Overview

| Model Type | Effective Dose (mg/kg) | Reference |

|---|---|---|

| Maximal Electroshock (MES) | 44.46 (mice) | |

| 6-Hz Psychomotor Seizure | 71.55 (mice) | |

| Genetic Animal Model | 13.21 (mice) |

Table 2: Anticancer Efficacy Against Cell Lines

| Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 100 | 86.61 | |

| OVCAR-8 (Ovarian Cancer) | 100 | 85.26 | |

| NCI-H460 (Lung Cancer) | 100 | 75.99 |

Case Study 1: Anticonvulsant Activity in Mice

A study evaluated the anticonvulsant properties of N-(3-aryl-2-propenoyl)amido derivatives, including this compound. The results indicated that these compounds were effective in reducing seizure frequency and severity in animal models, highlighting their potential as new antiepileptic drugs .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of related compounds revealed that this compound exhibited selective toxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide can be contextualized by comparing it to structurally or functionally related compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogs

Key Insights

Substituent Effects on Antimicrobial Activity

- Halogenated analogs (e.g., 3,5-dichloro or trifluoromethyl substituents) exhibit potent antimicrobial activity, with MICs as low as 22.27 µM against MRSA and M. tuberculosis . In contrast, the 3,4-dimethoxy groups in the target compound may reduce antimicrobial efficacy due to their electron-donating nature but could improve solubility or reduce cytotoxicity.

Anti-Inflammatory Potential N-Arylcinnamanilides with halogen substituents at the C(2,5)′ or C(2,6)′ positions (e.g., 2,6-dibromo) show strong NF-κB inhibition, comparable to prednisone . The 3,4-dimethoxy configuration in the target compound may favor alternative anti-inflammatory pathways, though this requires experimental validation.

While the target compound lacks a sulfonamide core, its 3,4-dimethoxy group may similarly modulate kinase interactions.

Natural Analogs and Structural Variations

- N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide, isolated from Evodia rutaecarpa, demonstrates the natural occurrence of related cinnamamides . Replacing the phenethyl group with a benzyl group (as in the target compound) could alter steric interactions or metabolic stability.

Linker Modifications

- Ethyl-linked analogs (e.g., (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide) may exhibit different pharmacokinetic profiles compared to the methyl-linked target compound due to increased chain flexibility .

Biological Activity

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide, also known as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a cinnamamide backbone with methoxy substituents on the phenyl ring, which may influence its biological interactions.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, in vitro evaluations indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be notably low, indicating potent activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| MRSA | 16 |

2. Anticancer Activity

Research has explored the compound's anticancer potential through various mechanisms. In vitro studies showed that it can induce apoptosis in cancer cell lines. For example, the compound was tested on breast cancer cell lines (MCF-7), resulting in a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

3. Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. In animal models of epilepsy, it demonstrated protective effects against induced seizures. The effective dose (ED50) was found to be approximately 30 mg/kg in mice during maximal electroshock tests .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes or receptors involved in inflammation and cell proliferation. For instance, studies suggest that the compound might modulate the NF-kB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study highlighted that derivatives of this compound exhibited enhanced activity when modified with electron-withdrawing groups. These modifications increased binding affinity to bacterial targets .

- Cancer Cell Apoptosis : In a detailed investigation involving various cancer cell lines, it was observed that the compound induced apoptosis through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide?

- Methodology :

- Synthetic Routes : Adapt protocols from structurally similar cinnamamide derivatives. For example, coupling 3,4-dimethoxybenzylamine with cinnamic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert atmospheres .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency, as seen in analogous amide syntheses .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol for high purity .

Q. How can the structural identity of this compound be rigorously confirmed?

- Techniques :

- Single-Crystal X-ray Diffraction : Resolve absolute configuration using monoclinic crystal systems (e.g., space group P2₁/c), as demonstrated for related dimethoxyphenyl derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and enamide protons (δ ~6.3–7.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C–H bends .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Experimental Design :

- Enzyme Inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ATPase activity with malachite green detection) .

- Antimicrobial Screening : Utilize microdilution methods (MIC/MBC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for substituent modifications?

- Approach :

- DFT Calculations : Model electrophilic substitution at the 3,4-dimethoxyphenyl ring to predict regioselectivity (e.g., Fukui indices for nucleophilic attack) .

- MD Simulations : Study solvation effects on amide bond stability in polar vs. nonpolar environments .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Validation Steps :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent results .

Q. How can structure-activity relationships (SAR) be explored for the enamide moiety?

- Methodology :

- Analog Synthesis : Replace the 3-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Biological Testing : Compare IC₅₀ values against parent compound to identify key pharmacophores .

Q. What advanced techniques characterize stability under physiological conditions?

- Protocols :

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; monitor via HPLC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.